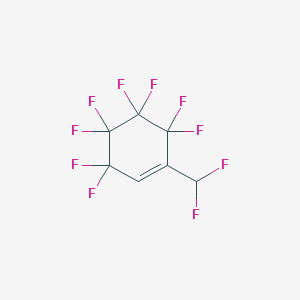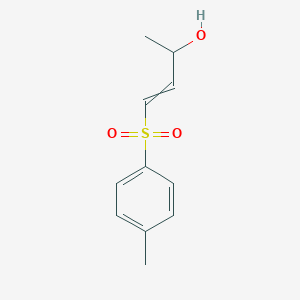
1,1,3,3,4-Pentafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₅F₅. It is a member of the hydrofluorocarbon (HFC) family, which are compounds that contain hydrogen, fluorine, and carbon atoms. These compounds are known for their stability and low reactivity, making them useful in various industrial applications. This compound is particularly noted for its use as a blowing agent in the production of polyurethane foams and as a solvent in degreasing applications .
準備方法
Synthetic Routes and Reaction Conditions:
1,1,3,3,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,3,3,4-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst. The reaction typically occurs in a liquid-phase fluorination reactor with both low-temperature and high-temperature reaction zones. The reaction conditions include:
Molar ratio of HF to 1,1,3,3,4-pentachlorobutane: 6-15:1
Reaction pressure: 1.0-1.5 MPa
Low-temperature reaction zone temperature: 60-90°C
High-temperature reaction zone temperature: 90-140°C
Catalysts: Antimony pentachloride or tin tetrachloride.
Industrial Production Methods:
The industrial production of this compound follows a similar process to the synthetic route described above. The use of a liquid-phase fluorination reactor allows for efficient production, with the reaction conditions optimized to maximize yield and minimize by-products. The process involves the continuous feeding of 1,1,3,3,4-pentachlorobutane and HF into the reactor, with the product being separated and purified through distillation .
化学反応の分析
Types of Reactions:
1,1,3,3,4-Pentafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces one of the fluorine atoms.
Electrophilic substitution: Where an electrophile replaces one of the hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically under basic conditions.
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid), typically under acidic conditions.
Major Products:
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can produce 1,1,3,3,4-tetrafluorobutane, while electrophilic substitution with chlorine can produce 1,1,3,3,4-pentafluorochlorobutane .
科学的研究の応用
1,1,3,3,4-Pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its stability and low reactivity.
Biology: Employed in the study of biological membranes and proteins, as it can interact with hydrophobic regions.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Widely used as a blowing agent in the production of rigid polyurethane foams, which are used for insulation purposes. .
作用機序
The mechanism of action of 1,1,3,3,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. Due to its fluorinated nature, it can interact with hydrophobic regions of molecules, such as the lipid bilayers of cell membranes. This interaction can affect the fluidity and permeability of the membranes, potentially influencing cellular processes. Additionally, its stability and low reactivity make it suitable for use in environments where minimal chemical interaction is desired .
類似化合物との比較
1,1,1,3,3-Pentafluorobutane (R365mfc): Another fluorinated hydrocarbon with similar applications in the production of polyurethane foams and as a solvent.
1,1,1,2,3,3,3-Heptafluoropropane (R227ea): Used in combination with 1,1,1,3,3-Pentafluorobutane in the production of liquid foaming agents.
1,1,1,2-Tetrafluoroethane (R134a): Commonly used as a refrigerant and in the production of foams.
Uniqueness:
1,1,3,3,4-Pentafluorobutane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its stability, low reactivity, and ability to interact with hydrophobic regions make it particularly useful in applications where minimal chemical interaction is desired. Additionally, its use as a blowing agent in the production of rigid polyurethane foams highlights its importance in the insulation industry .
特性
CAS番号 |
119450-76-9 |
|---|---|
分子式 |
C4H5F5 |
分子量 |
148.07 g/mol |
IUPAC名 |
1,1,3,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2 |
InChIキー |
DEEBFTHNPFJLLH-UHFFFAOYSA-N |
正規SMILES |
C(C(F)F)C(CF)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)


![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

